Methyl 1-(2,6-difluorobenzoyl)-3-piperidinecarboxylate
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Overview
Description
Methyl 1-(2,6-difluorobenzoyl)-3-piperidinecarboxylate is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperidine ring substituted with a methyl ester group and a 2,6-difluorobenzoyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(2,6-difluorobenzoyl)-3-piperidinecarboxylate typically involves the reaction of 2,6-difluorobenzoyl chloride with piperidine-3-carboxylic acid methyl ester in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2,6-difluorobenzoyl)-3-piperidinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Methyl 1-(2,6-difluorobenzoyl)-3-piperidinecarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of Methyl 1-(2,6-difluorobenzoyl)-3-piperidinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-(2,6-dichlorobenzoyl)-3-piperidinecarboxylate
- Methyl 1-(2,6-dibromobenzoyl)-3-piperidinecarboxylate
- Methyl 1-(2,6-dimethylbenzoyl)-3-piperidinecarboxylate
Uniqueness
Methyl 1-(2,6-difluorobenzoyl)-3-piperidinecarboxylate is unique due to the presence of fluorine atoms, which can significantly alter its chemical reactivity and biological activity compared to its chloro, bromo, and methyl analogs. The fluorine atoms can enhance the compound’s stability and lipophilicity, making it more effective in certain applications .
Properties
Molecular Formula |
C14H15F2NO3 |
---|---|
Molecular Weight |
283.27 g/mol |
IUPAC Name |
methyl 1-(2,6-difluorobenzoyl)piperidine-3-carboxylate |
InChI |
InChI=1S/C14H15F2NO3/c1-20-14(19)9-4-3-7-17(8-9)13(18)12-10(15)5-2-6-11(12)16/h2,5-6,9H,3-4,7-8H2,1H3 |
InChI Key |
VZRXLEDNSFAYEE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCCN(C1)C(=O)C2=C(C=CC=C2F)F |
Origin of Product |
United States |
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